2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride
Overview
Description
“2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O2 . It contains functional groups such as an amine (-NH2), an amide (C(=O)NH), and an ether (R-O-R’).
Molecular Structure Analysis
The molecular weight of this compound is 168.62 . The InChI key, which is a unique identifier for chemical substances, is SMNDWCIPGZFGMR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthetic Equivalents and Applications in Drug Synthesis
The chemical compound 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride has been explored for its synthetic applications. Selvamurugan and Aidhen (2002) synthesized various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, which served as excellent aminoacyl cation equivalents. These compounds were used to create amino ketones, pharmacologically active tertiary amines, and C-glycosides, indicating a broad range of applications in chemical synthesis (Selvamurugan & Aidhen, 2002).
Amidation of Esters
Bundesmann, Coffey, and Wright (2010) explored the direct aminolysis of esters to primary amides facilitated by magnesium methoxide and calcium chloride. Their research provides insights into the amidation process using compounds related to 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride, expanding the utility of these compounds in organic synthesis (Bundesmann, Coffey, & Wright, 2010).
N-Methoxy-N-methylamides Synthesis
Research conducted by Lee (2007) and Kim et al. (2003) emphasized the synthesis of N-methoxy-N-methylamides, which are critical in forming stable metal-chelated intermediates, leading to various ketones without side products. This research underlines the compound's significance in preparing N-methoxy-N-methylamides, crucial intermediates in organic synthesis (Lee, 2007); (Kim et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(10)9-4-5-11-3;/h4-5,8H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXBGNSRGAIOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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